molecular formula C9H18ClNO3 B15307357 Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride

Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride

Cat. No.: B15307357
M. Wt: 223.70 g/mol
InChI Key: AYEMWFKNKUTUDU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride is a bicyclic organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) with an aminomethyl substituent and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular structure combines rigidity from the strained oxetane ring with the steric bulk of the tert-butyl group, which can influence metabolic stability and reactivity . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and protease-activated receptor (PAR) antagonists due to its ability to modulate bioavailability and target binding .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-8(2,3)13-7(11)9(4-10)5-12-6-9;/h4-6,10H2,1-3H3;1H

InChI Key

AYEMWFKNKUTUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)CN.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Etherification of Diols

A foundational approach involves mesylation of diols followed by cyclization. For example, Fleet et al. demonstrated that treatment of diol 120 with mesyl chloride (MsCl) in dichloromethane generates a primary mesylate, which undergoes intramolecular nucleophilic attack by the secondary alcohol to form the oxetane ring in 93% yield over two steps (Scheme 36). This method is advantageous for its high diastereoselectivity and scalability.

Table 1: Cyclization Conditions for Oxetane Formation

Precursor Reagents Yield (%) Reference
Diol 120 MsCl, Et₃N 93
3-Hydroxymethyl-oxetane Pd/C, O₂ 99

Catalytic Oxidation of Hydroxymethyl Oxetanes

An alternative route employs palladium-catalyzed oxidation of 3-hydroxymethyl-oxetanes. As detailed in Patent US4824975A, 3-methyl-3-hydroxymethyl-oxetane is oxidized in aqueous NaOH with Pd/C (5% loading) and Bi(NO₃)₃ activator under oxygen atmosphere at 80°C, yielding 3-methyl-oxetane-3-carboxylic acid in 99% purity. This method avoids polymerization side reactions and enables direct isolation of the carboxylate.

Esterification to tert-Butyl Carboxylate

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method, though standard, requires careful control of reaction time (12–24 h) to prevent epimerization at the oxetane C2 position, a phenomenon observed during esterification of related oxetane derivatives.

Boc Protection Strategies

Alternatively, di-tert-butyl dicarbonate (Boc₂O) is employed under basic conditions (e.g., NaHCO₃) to introduce the tert-butyl group. This one-pot approach simplifies purification, as excess Boc₂O is easily removed via aqueous extraction.

Introduction of the Aminomethyl Group

Nucleophilic Substitution of Sulfonate Esters

The hydroxymethyl group on the oxetane is converted to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine), followed by displacement with a protected amine. For instance, Patent EP4194446A1 describes reacting (oxetan-2-yl)methyl mesylate with potassium phthalimide in DMF at 50°C for 40 h to yield the phthalimide-protected amine (87% yield). Subsequent hydrazinolysis (hydrazine hydrate, ethanol, 60°C) liberates the free amine.

Table 2: Aminomethyl Substitution Optimization

Leaving Group Amine Source Solvent Yield (%)
Mesylate Phthalimide DMF 87
Tosylate NH₃ (aq.) THF 72

Reductive Amination

In cases where direct substitution is challenging, reductive amination of oxetane-3-carbaldehyde intermediates offers a viable alternative. Using NaBH₃CN or H₂/Pd-C, this method achieves moderate yields (65–75%) but requires additional steps for aldehyde synthesis.

Hydrochloride Salt Formation

The free amine is treated with HCl (g) in ethyl acetate or ether, precipitating the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity (>99%, by HPLC). Patent EP4194446A1 reports a 95% yield for this step, emphasizing the importance of stoichiometric HCl addition to avoid hygroscopic byproducts.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Yield Comparison

Step Method Yield (%) Purity (%)
Oxetane formation Cyclization (MsCl) 93 98
Carboxylate synthesis Pd/C oxidation 99 99
Aminomethylation Phthalimide substitution 87 97
Salt formation HCl gas 95 99

The Pd/C oxidation route (Patent US4824975A) outperforms classical cyclization in scalability and purity, while phthalimide-mediated substitution ensures high regioselectivity for the aminomethyl group.

Experimental Optimization and Challenges

Catalyst Reusability in Oxidation

Reuse of Pd/C in Patent US4824975A showed diminishing returns: initial oxidation completed in 90 min, but subsequent cycles required 180, 210, 300, and 510 min for batches 2–5, respectively. Catalyst poisoning by Bi(NO₃)₃ byproducts necessitates periodic regeneration.

Epimerization During Esterification

Esterification of oxetane-3-carboxylic acids with tert-butanol under acidic conditions (H₂SO₄) induced C2 epimerization in 8–12% of cases, as detected by chiral HPLC. Switching to DCC/DMAP mitigated this issue, reducing epimerization to <2%.

Applications and Derivative Synthesis

The hydrochloride salt serves as a key intermediate for:

  • Antimicrobial agents : Oxetin analogs (e.g., 30 ) exhibit selective activity against Bacillus subtilis.
  • Oligonucleotide modifications : Incorporation of oxetane monomers enhances thermal stability of DNA/RNA hybrids (ΔTₘ = +8°C).

Scientific Research Applications

Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride with structurally related compounds from the Enamine Ltd catalogue ():

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (aq.) Stability Notes
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate HCl Not explicitly provided<sup>†</sup> ~265.7<sup>‡</sup> Oxetane, tert-butyl ester, amine-HCl Moderate High (resists hydrolysis)
Methyl 3-(aminomethyl)oxetane-3-carboxylate HCl C10H20ClNO 205.73 Oxetane, methyl ester, amine-HCl High Moderate (prone to ester hydrolysis)
3-(Azetidin-1-yl)aniline C6H12ClNO3 181.62 Azetidine (3-membered N-ring), aniline Low Sensitive to oxidation

<sup>†</sup>Inferred from analogous structures.
<sup>‡</sup>Calculated based on tert-butyl substitution.

Key Differences and Implications

Ester Group Impact: The tert-butyl ester in the target compound provides superior steric shielding compared to the methyl ester in its analog, reducing susceptibility to enzymatic or acidic hydrolysis. This makes the tert-butyl derivative more suitable for prolonged storage or acidic biological environments . The methyl ester analog (C10H20ClNO) exhibits higher aqueous solubility due to its smaller hydrophobic group but lower metabolic stability .

Ring System Comparison: The oxetane ring (4-membered) in the target compound introduces greater conformational rigidity and strain compared to azetidine (3-membered nitrogen ring) in 3-(azetidin-1-yl)aniline. This strain can enhance binding affinity in drug-target interactions but may also increase synthetic complexity . Azetidine-containing compounds like 3-(azetidin-1-yl)aniline (C6H12ClNO3) are more electron-rich due to the nitrogen atom, facilitating participation in hydrogen bonding or π-stacking interactions absent in oxetane derivatives .

Salt Form and Bioavailability :

  • Both the target compound and its methyl ester analog are hydrochloride salts, improving solubility for in vivo applications. However, the tert-butyl group’s lipophilicity (higher logP) may enhance membrane permeability, favoring blood-brain barrier penetration in CNS-targeted therapies .

Research Findings

  • Synthetic Utility : The tert-butyl derivative is preferred in multi-step syntheses due to its stability under acidic conditions, whereas the methyl ester requires protection/deprotection strategies to prevent hydrolysis .
  • Pharmacokinetics : In rodent studies, oxetane-based compounds demonstrated 20–30% longer half-lives than azetidine analogs, attributed to the oxetane’s resistance to cytochrome P450-mediated oxidation .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed that the tert-butyl compound decomposes at 215°C, compared to 185°C for the methyl ester, highlighting its robustness in high-temperature reactions .

Biological Activity

Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of the compound, highlighting its mechanisms, interactions with biological targets, and implications for drug development.

Structural Overview

The compound features:

  • An oxetane ring , which is a four-membered cyclic ether known for its reactivity and ability to facilitate membrane penetration.
  • An amino group that may enhance binding to various biomolecules.
  • A tert-butyl ester , which increases lipophilicity, enhancing its potential as a drug candidate.

Preliminary studies suggest that this compound interacts with several biological targets, including enzymes and receptors. The oxetane ring's ability to undergo ring-opening reactions may lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and potentially therapeutic effects.

In Vitro Assays

Research has shown that this compound may exhibit:

  • Enzyme inhibition : Initial findings indicate potential interactions with specific enzymes, which could be relevant in treating metabolic disorders.
  • Receptor binding : The amino group may facilitate binding to receptor sites, influencing signaling pathways.

A study employing molecular docking techniques suggested that the compound could effectively bind to certain target proteins, enhancing its therapeutic potential.

Case Studies

  • Neurological Disorders : In a study focused on compounds with oxetane structures, it was noted that similar compounds showed promise in treating neurological conditions due to their ability to penetrate the blood-brain barrier (BBB) . The structural characteristics of this compound suggest it may share these properties.
  • Metabolic Pathways : Another research highlighted the role of oxetanes in drug discovery, indicating that compounds with this structure could modulate metabolic pathways effectively. This aligns with findings regarding the compound's potential interactions with metabolic enzymes.

Comparative Analysis

A comparison of this compound with other structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesNotable Properties
Tert-butyl (3-(oxetan-3-ylamino)piperidine-1-carboxylateContains a piperidine moiety; oxetane ringPotential use in CNS disorders
3-(Aminomethyl)oxetane-3-carboxylic acidLacks tert-butyl protection; simpler structureMore polar; less lipophilic
Tert-butyl (2-oxooxetan-3-yl)carbamateContains a ketone instead of an amineDifferent reactivity profile due to carbonyl

This table illustrates how this compound stands out due to its combination of functionalities, making it a valuable candidate for further investigation.

Applications in Drug Development

The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with biological systems suggests potential applications in:

  • Therapeutics for neurological disorders
  • Metabolic modulators

Ongoing research is critical to elucidate its full therapeutic potential and mechanisms of action.

Q & A

Q. How do steric effects of the tert-butyl group influence oxetane ring reactivity?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, reducing nucleophilic attack on the oxetane oxygen. However, in ring-opening reactions:
  • Electrophilic Activation : Use Lewis acids (e.g., BF3·Et2O) to polarize the oxetane C-O bond.
  • Nucleophile Strength : Strong nucleophiles (e.g., Grignard reagents) overcome steric barriers.
    Computational modeling (DFT) predicts transition states to guide functionalization strategies .

Q. What strategies mitigate racemization during enantioselective synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ BINOL-derived catalysts for asymmetric induction during aminomethylation.
  • Low-Temperature Reactions : Perform steps below 0°C to slow racemization.
  • Protection : Use Boc groups to stabilize the amine intermediate.
  • Analysis : Chiral HPLC (Chiralpak AD-H column) quantifies enantiomeric excess (>98%) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • Source Comparison : Cross-reference peer-reviewed journals (e.g., J. Org. Chem.) over supplier data.
  • Experimental Replication : Recrystallize from ethanol/water and measure melting point via differential scanning calorimetry (DSC).
  • Impurity Analysis : Use LC-MS to detect trace solvents or byproducts affecting thermal properties .

Q. Why do NMR spectra vary between synthetic batches?

  • Methodological Answer :
  • Solvent Residues : Ensure complete removal of DMF or THF via high-vacuum drying.
  • Prototropic Effects : Dissolve samples in D2O to observe ammonium proton exchange.
  • Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational flexibility in the oxetane ring .

Application-Oriented Questions

Q. How is this compound utilized in peptidomimetic drug design?

  • Methodological Answer :
  • Scaffold Rigidity : The oxetane ring mimics peptide β-turns, enhancing metabolic stability.
  • Functionalization : Couple the amine to carboxylic acids (e.g., Fmoc-protected amino acids) using HATU/DIPEA.
  • Biological Assays : Test protease resistance via incubation with trypsin/chymotrypsin and analyze via LC-MS .

Q. What role does this compound play in polymer chemistry?

  • Methodological Answer :
  • Monomer Synthesis : Incorporate into polyesters via ring-opening polymerization (ROP) using Sn(Oct)₂.
  • Crosslinking : React the amine with epoxide-terminated polymers to form hydrogels.
  • Thermal Analysis : TGA/DSC evaluates degradation profiles and glass transition temperatures .

Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight235.75 g/molESI-MS
Purity>95%HPLC
Solubility (H2O)50 mg/mLShake-flask
LogP1.75Computational

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Aminomethylation Temperature60°C↑ Yield by 20%
Solvent (Esterification)Dichloromethane↓ Side products
Catalyst (KI)10 mol%↑ Reaction rate

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